molecular formula C7H16ClNO2 B6225412 (4R,5S)-1-methylazepane-4,5-diol hydrochloride CAS No. 2770353-52-9

(4R,5S)-1-methylazepane-4,5-diol hydrochloride

Cat. No.: B6225412
CAS No.: 2770353-52-9
M. Wt: 181.7
InChI Key:
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Description

(4R,5S)-1-methylazepane-4,5-diol hydrochloride is a chemical compound with a unique structure that includes a seven-membered azepane ring with two hydroxyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-1-methylazepane-4,5-diol hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a linear precursor with suitable leaving groups, cyclization can be induced using base-catalyzed intramolecular nucleophilic substitution.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through oxidation reactions. For instance, selective oxidation of the corresponding azepane derivative can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-1-methylazepane-4,5-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

(4R,5S)-1-methylazepane-4,5-diol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interactions of azepane derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4R,5S)-1-methylazepane-4,5-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the azepane ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-1-methylazepane-4,5-diol: The free base form without the hydrochloride salt.

    (4R,5S)-1-methylazepane-4,5-dione: The oxidized form with ketone groups.

    (4R,5S)-1-methylazepane-4,5-diol acetate: The acetylated derivative.

Uniqueness

(4R,5S)-1-methylazepane-4,5-diol hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups on the azepane ring. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

2770353-52-9

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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